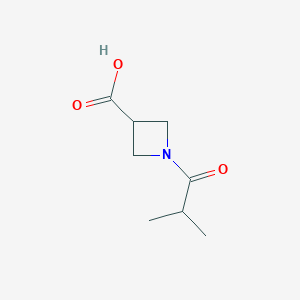![molecular formula C8H6BClO2S B1427257 (5-Chlorobenzo[b]thiophen-2-yl)boronic acid CAS No. 867381-22-4](/img/structure/B1427257.png)
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Vue d'ensemble
Description
“(5-Chlorobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the empirical formula C8H6BClO2S . It is a useful reagent for Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “this compound” is 178.02 g/mol . The InChI string isInChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H and the canonical SMILES string is B(C1=CC2=CC=CC=C2S1)(O)O . Chemical Reactions Analysis
“this compound” is a useful reagent for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with bromoquinoline .Physical And Chemical Properties Analysis
“this compound” is an off-white or beige to pale green or brown powder . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis
(Izmer et al., 2006) demonstrated that substituted 4-/7-halo-1H-indenes and 5-methyl-3-bromo-4-/6H-cyclopenta[b]thiophenes, which can be derived from compounds like (5-Chlorobenzo[b]thiophen-2-yl)boronic acid, are convenient starting materials for Suzuki−Miyaura, Negishi, and Murahashi protocols. These synthetic methods offer a broad scope for creating libraries of aryl-substituted indenes and cyclopenta[b]thiophenes, essential for further synthesis of ansa-metallocenes, potentially useful as components of highly active and stereoselective olefin polymerization catalysts.
Fluorescent Chemosensors
(Huang et al., 2012) discussed the progress of boronic acid sensors for various substances, including L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. Boronic acids like this compound interact with cis-1,2-or 1,3-diol to form five- or six-membered rings, making them effective as reporters of fluorescent sensors to probe carbohydrates and bioactive substances.
Fluorescence Quenching Studies
(Geethanjali et al., 2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, in alcohols of varying viscosities. This study provides insight into the fluorescence properties of boronic acid compounds and their potential applications in chemical sensing and analysis.
Polymerization Catalysts
(Jayakannan et al., 2001) reported on the use of thiophenebisboronic derivatives, which are closely related to this compound, in palladium-catalyzed Suzuki polycondensations. These processes are important for preparing well-defined alternating thiophene−phenylene copolymers, with implications for materials science and polymer chemistry.
Biomedical Applications
(Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers, such as those derived from this compound, in a variety of biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. These compounds' unique reactivity, solubility, and responsive nature make them promising in the development of new biomaterials.
Palladium Precatalyst in Suzuki-Miyaura Coupling
(Kinzel et al., 2010) described a new palladium precatalyst allowing for fast Suzuki-Miyaura coupling reactions involving unstable boronic acids, including those similar to this compound. This discovery is significant for applications requiring coupling of challenging substrates.
Safety and Hazards
Orientations Futures
Thiophene and its substituted derivatives, including “(5-Chlorobenzo[b]thiophen-2-yl)boronic acid”, show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the interaction of 5-Chlorobenzo[b]thiophen-2-ylboronic acid with its targets .
Propriétés
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMDEYDNLWCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733680 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867381-22-4 | |
| Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)
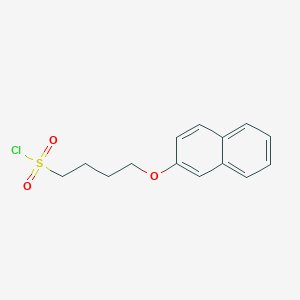


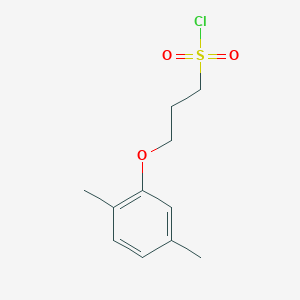
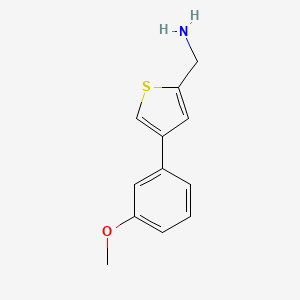
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)
![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)

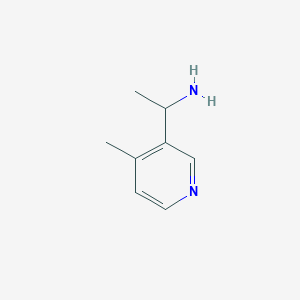

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one](/img/structure/B1427195.png)
